5-Bromo-1,3-benzodioxol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For instance, a method for benzylic mono- and gem-dibromination of primary aromatic amine derivatives is described using molecular bromine and protecting the amino group as a succinimide moiety . This method could potentially be adapted for the synthesis of 5-Bromo-1,3-benzodioxol-4-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, has been analyzed, revealing that molecules are linked via pairs of N—H⋯N hydrogen bonds, leading to the formation of inversion dimers . This information suggests that 5-Bromo-1,3-benzodioxol-4-amine could also exhibit similar hydrogen bonding patterns, affecting its crystal structure and stability.
Chemical Reactions Analysis
The reactivity of brominated compounds with amines is a common theme in the literature. For example, o-Bromophenyl isocyanide reacts with primary amines to afford substituted benzimidazoles . This indicates that the bromine atom in such compounds is reactive and can participate in further chemical transformations, which could be relevant for the functionalization of 5-Bromo-1,3-benzodioxol-4-amine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Bromo-1,3-benzodioxol-4-amine are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives have been determined, showing specific hydrogen bonding motifs and weak π-π interactions . These interactions are important for understanding the solubility, melting point, and other physical properties of such compounds.
Scientific Research Applications
Antibacterial Activity
5-Bromo-1,3-benzodioxol-4-amine has been used as a precursor in the synthesis of various derivatives with potential antibacterial properties. For instance, N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives were synthesized using 1,3-Benzodioxol-5-amine as a precursor. These compounds showed moderate antibacterial activity, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Synthetic Chemistry
5-Bromo-1,3-benzodioxol-4-amine is involved in various synthetic chemistry applications. For example, bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles was observed, leading to the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives (Gorecka et al., 2004). Additionally, it has been used in the amination of polyhalopyridines, resulting in products like 5-amino-2-chloropyridine (Jianguo Ji et al., 2003).
Drug Discovery
In the field of drug discovery, 5-Bromo-1,3-benzodioxol-4-amine serves as an intermediate. One study reported the synthesis of the title compound, C14H15BrN2O2, an intermediate in drug discovery, by reacting 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde (Jie Li et al., 2012).
Ligand Binding Studies
It has also been used in ligand binding studies. For instance, a compound containing 5-Bromo-1,3-benzodioxol-4-amine showed potent and selective binding to σ2 receptors, which is significant in the development of drugs targeting these receptors (Kuo‐hsien Fan et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While the future directions for the use of 5-Bromo-1,3-benzodioxol-4-amine are not well-documented, it’s worth noting that similar compounds have been studied for their anticancer activity . This suggests that 5-Bromo-1,3-benzodioxol-4-amine could potentially be used in the development of new anticancer drugs .
properties
IUPAC Name |
5-bromo-1,3-benzodioxol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAZIDHOTLRDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620343 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-benzodioxol-4-amine | |
CAS RN |
401811-78-7 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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